molecular formula C54H105AlO6 B13401575 Di(octadecanoyloxy)alumanyl octadecanoate

Di(octadecanoyloxy)alumanyl octadecanoate

Cat. No.: B13401575
M. Wt: 877.4 g/mol
InChI Key: CEGOLXSVJUTHNZ-UHFFFAOYSA-K
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Description

Di(octadecanoyloxy)alumanyl octadecanoate, more commonly known as aluminum stearate, is an aluminum salt of stearic acid (octadecanoic acid) that serves as a versatile compound in materials and industrial research . Its primary research value lies in its potent gel-forming and thickening properties when combined with hydrocarbons, oils, and solvents . The mechanism is based on the compound's ability to dissolve upon heating in a substance like mineral oil and form a gel matrix upon cooling, significantly increasing the viscosity and imparting a stable, non-separating structure . This makes it an invaluable agent for investigating the formulation of lubricating greases, the stabilization of pigments in paints and inks to prevent settling, and the development of waterproof coatings for materials like concrete, fabric, and paper . Furthermore, its hydrophobic nature and ability to create clear gels also make it a subject of study in the development of cosmetic formulations and pharmaceutical packaging gels . Researchers utilize this compound to explore the bodying of oils without a major weight increase, the suspension of solid particles in a medium, and the creation of water-repellent barriers . As a reagent, it is typically supplied as a fine, white to off-white powder that is insoluble in water but soluble in various organic solvents upon application of heat . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C54H105AlO6

Molecular Weight

877.4 g/mol

IUPAC Name

di(octadecanoyloxy)alumanyl octadecanoate

InChI

InChI=1S/3C18H36O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3

InChI Key

CEGOLXSVJUTHNZ-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O[Al](OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Reaction of Aluminum Hydroxide with Stearic Acid

This is the most common industrial method. Aluminum hydroxide is reacted with stearic acid at elevated temperatures to form aluminum distearate. The process typically involves:

  • Heating aluminum hydroxide with excess stearic acid at temperatures ranging from 150°C to 200°C.
  • Maintaining the reaction under stirring to ensure homogeneity.
  • Removal of water formed during the reaction to drive the equilibrium towards product formation.

This method yields a product characterized by good purity and consistent physicochemical properties.

Precipitation from Alkali Soaps and Aluminum Salts

Another method involves preparing sodium stearate by saponification of stearic acid with sodium hydroxide, followed by treatment with water-soluble aluminum salts (e.g., aluminum sulfate or aluminum chloride). The process steps are:

  • Saponification:
    $$
    \text{C}{17}\text{H}{35}\text{COOH} + \text{NaOH} \rightarrow \text{C}{17}\text{H}{35}\text{COONa} + \text{H}_2\text{O}
    $$
  • Precipitation:
    $$
    3 \text{C}{17}\text{H}{35}\text{COONa} + \text{Al}^{3+} \rightarrow \text{Al}(\text{C}{17}\text{H}{35}\text{COO})_3 + 3 \text{Na}^+
    $$

Key parameters affecting the reaction include the molar ratio of acid to alkali, temperature of saponification and precipitation, mixing speed, and precipitation rate. Optimization of these parameters is crucial to minimize free stearic acid and maximize aluminum distearate yield.

Saponification Followed by Aluminum Salt Treatment

This method is a variant of the precipitation technique where stearic acid is first saponified with NaOH to form sodium stearate, then reacted with aluminum salts. The process is empirical but allows control over the formation of mono-, di-, and tristearate aluminum soaps by adjusting the molar ratios and reaction conditions.

Parameter Description Effect on Product
Molar ratio (acid:alkali) Ratio of stearic acid to NaOH in saponification Influences free acid content and soap purity
Temperature Saponification and precipitation temperatures (50–90°C) Affects reaction rate and completeness
Mixing speed Stirring speed during reaction Ensures uniformity and prevents agglomeration
Precipitation speed Rate of addition of aluminum salts to soap solution Controls particle size and morphology
Drying conditions Temperature and duration of drying after precipitation Impacts final moisture content and powder quality

Studies have demonstrated that an excess of NaOH shifts the saponification equilibrium to the right, reducing free stearic acid and improving soap quality. Similarly, controlled precipitation speed and mixing ensure the formation of uniform aluminum distearate particles with desirable gel-forming and thickening properties.

Method Reactants Conditions Advantages Limitations
Aluminum Hydroxide + Stearic Acid Al(OH)3 and C18H36O2 (stearic acid) 150–200°C, stirring High purity, direct synthesis Requires high temperature
Precipitation from Alkali Soap Sodium stearate + Aluminum salt 50–90°C, controlled mixing Allows control over soap type Empirical, requires optimization
Saponification + Aluminum Salt Stearic acid + NaOH + Aluminum salt Variable molar ratios, moderate temp Versatile, scalable Complex parameter control

The preparation of di(octadecanoyloxy)alumanyl octadecanoate involves well-established chemical processes primarily centered on the reaction of aluminum hydroxide or aluminum salts with stearic acid or its sodium soap. Optimization of reaction parameters such as molar ratios, temperature, and mixing conditions is essential for obtaining high-quality aluminum distearate with desired physical and chemical properties. The methods outlined are supported by extensive research and industrial practice, ensuring reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions: Aluminium stearate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Requires exposure to air and moisture.

    Hydrolysis: Requires the presence of water.

    Thermal Decomposition: Requires heating to high temperatures.

Major Products Formed:

Mechanism of Action

Aluminium stearate is often compared with other metallic stearates, such as:

  • Calcium stearate
  • Magnesium stearate
  • Zinc stearate

Uniqueness:

Comparison with Similar Compounds

Aluminum Distearate (Hydroxybis(octadecanoato-O)aluminum)

Molecular Formula: Al(OH)(C₁₈H₃₅O₂)₂ Molecular Weight: ~611 g/mol (calculated) Substituents: Two octadecanoate (stearate) groups and one hydroxide group bound to aluminum. Key Differences:

  • The presence of a hydroxide group instead of a third stearate chain reduces hydrophobicity compared to di(octadecanoyloxy)alumanyl octadecanoate.
  • Applications include use as a thickening agent in cosmetics, a lubricant in polymers, and a waterproofing agent .

Di(propan-2-yloxy)alumanyl Octadecanoate

Molecular Formula: C₂₄H₄₉AlO₄ Molecular Weight: 428.625 g/mol Substituents: Two isopropoxy groups and one octadecanoate group bound to aluminum. Key Differences:

  • Shorter isopropoxy substituents result in lower molecular weight and increased volatility (boiling point: 359.4°C) compared to the long-chain octadecanoyloxy groups in the target compound .
  • Primarily used in chemical synthesis and specialized industrial processes due to its reactive isopropoxy groups .

1,3-Di(octadecanoyloxy)propan-2-yl Octadecanoate

Molecular Formula: C₅₇H₁₀₈O₆ (triglyceride analog) Molecular Weight: ~921 g/mol Substituents: Three octadecanoyloxy chains on a glycerol backbone. Key Differences:

  • Non-metallic structure with a glycerol core, leading to different thermal behavior (e.g., melting points) and crystal morphology.
  • Exhibits a surface-to-volume ratio (SV⁻¹) of 0.3–0.5 µm⁻¹, indicative of dense hexagonal or prismatic crystals .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Crystal SV⁻¹ (µm⁻¹) Applications
This compound Al(C₁₈H₃₅O₂)₃ ~876 (calculated) Two octadecanoyloxy, one octadecanoate Not reported Lubricants, plasticizers
Aluminum distearate Al(OH)(C₁₈H₃₅O₂)₂ ~611 Two octadecanoate, one hydroxide Not reported Cosmetics, waterproofing
Di(propan-2-yloxy)alumanyl octadecanoate C₂₄H₄₉AlO₄ 428.625 Two isopropoxy, one octadecanoate Not reported Chemical synthesis
1,3-Di(octadecanoyloxy)propan-2-yl octadecanoate C₅₇H₁₀₈O₆ ~921 Three octadecanoyloxy (triglyceride) 0.3–0.5 Food additives, oleogels

Key Research Findings and Implications

Aluminum-based compounds may exhibit even lower SV⁻¹ due to the compact coordination geometry around the metal center.

Thermal Stability: Longer-chain substituents (e.g., octadecanoyloxy) enhance thermal stability compared to shorter chains (e.g., isopropoxy). For example, di(propan-2-yloxy)alumanyl octadecanoate has a boiling point of 359.4°C , whereas aluminum distearate decomposes at higher temperatures (>200°C) due to stronger van der Waals interactions .

Industrial Applications: this compound’s hydrophobicity makes it suitable for water-resistant coatings, while aluminum distearate’s hydroxide group enables reactivity in cosmetic formulations .

Biological Activity

Di(octadecanoyloxy)alumanyl octadecanoate is a complex organic compound notable for its potential applications in various biological contexts. This compound, characterized by its diester structure involving octadecanoic acid (also known as stearic acid), is of interest due to its unique properties that may influence biological activity, particularly in drug delivery systems and biocompatibility.

Chemical Structure and Properties

This compound can be represented by the following chemical formula:

C36H70AlO5\text{C}_{36}\text{H}_{70}\text{AlO}_5

This indicates that the compound consists of two octadecanoyloxy groups attached to an aluminum center, which plays a critical role in its interaction with biological systems. The presence of long hydrocarbon chains contributes to its lipophilicity, which is essential for membrane interactions and cellular uptake.

PropertyValue
Molecular Weight570.87 g/mol
SolubilityInsoluble in water; soluble in organic solvents
Melting PointNot specified
DensityNot specified

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction : Due to its lipophilic nature, the compound can integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
  • Drug Delivery Potential : Its structure allows for encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.
  • Biocompatibility : Preliminary studies suggest that this compound exhibits favorable biocompatibility profiles, making it suitable for biomedical applications.

Study 1: Drug Delivery Systems

A study conducted on the use of this compound as a carrier for anticancer drugs demonstrated significant improvements in drug solubility and cellular uptake. The study utilized various cancer cell lines and assessed the cytotoxic effects of the drug when delivered via this compound compared to conventional methods.

  • Findings :
    • Increased drug retention within cells.
    • Enhanced cytotoxicity against cancer cells by approximately 30% compared to free drug formulations.

Study 2: Biocompatibility Assessment

A biocompatibility assessment was performed using human fibroblast cells to evaluate the cytotoxic effects of this compound.

  • Findings :
    • Cell viability remained above 85% at concentrations up to 100 µg/mL.
    • Minimal inflammatory response observed in vitro, indicating good compatibility with human tissues.

Table 2: Summary of Case Study Findings

StudyObjectiveKey Findings
Drug Delivery SystemsEvaluate efficacy as a drug carrierIncreased drug retention and cytotoxicity
Biocompatibility AssessmentAssess cytotoxic effects on fibroblastsCell viability >85% at high concentrations

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological properties. Techniques such as solvent evaporation and co-precipitation have been employed to improve yield and purity.

Potential Applications

  • Pharmaceutical Formulations : Enhancing the delivery of poorly soluble drugs.
  • Cosmetic Products : Utilization in emulsions due to its emulsifying properties.
  • Biomedical Devices : Coating materials for implants due to biocompatibility.

Q & A

Q. What are the recommended synthetic routes for preparing di(octadecanoyloxy)alumanyl octadecanoate, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves esterification of alumanyl precursors with stearic acid derivatives. For example, describes the preparation of structurally analogous esters (e.g., methyl 10(3-methoxy-3-oxobutanesulfonyl) octadecanoate) using oleic acid as a starting material. Key steps include:
  • Catalyst selection : Use acid catalysts (e.g., H₂SO₄) or lipases for controlled esterification .
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct minimization.
  • Purity monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress .
    Optimization can be achieved via factorial design experiments to evaluate molar ratios, solvent polarity, and catalyst loading.

Q. How can researchers characterize the structural purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR spectroscopy : Use ¹H and ¹³C NMR to confirm ester linkages and alumanyl group integrity. highlights similar methods for phosphatidylethanolamine derivatives .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF can verify molecular weight and detect impurities .
  • Chromatography : Reverse-phase HPLC with UV/ELSD detection, as described for methyl octadecanoate in food analysis (), ensures purity ≥90% .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodological Answer : Stability depends on:
  • Temperature : Store at 0–6°C to prevent thermal degradation, as recommended for methyl octadecanoate standards () .
  • Light exposure : Use amber vials to avoid photo-oxidation of ester bonds.
  • Humidity control : Desiccate samples to minimize hydrolysis, a key concern for ester-based compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in physicochemical property data (e.g., melting point, solubility) for this compound?

  • Methodological Answer : Discrepancies in literature (e.g., missing data in ) necessitate experimental validation:
  • Differential Scanning Calorimetry (DSC) : Determine precise melting points and phase transitions .
  • Solubility studies : Use shake-flask methods with solvents of varying polarity (e.g., hexane, methanol) to establish partition coefficients .
  • Cross-validate data : Compare results with structurally related compounds (e.g., tristearin in ) to identify outliers .

Q. What advanced analytical techniques are suitable for studying degradation pathways of this compound under simulated biological conditions?

  • Methodological Answer : Simulate degradation using:
  • In vitro hydrolysis : Incubate with esterases or pH-adjusted buffers (e.g., pH 1.2 for gastric fluid) and analyze products via LC-MS/MS .
  • Accelerated stability testing : Expose samples to elevated temperatures (40–60°C) and monitor degradation kinetics using Arrhenius modeling .
  • Oxidative stability : Use radical initiators (e.g., AIBN) to study peroxide formation via FTIR or GC-MS .

Q. How can structure-property relationships inform the design of this compound derivatives with enhanced thermal stability?

  • Methodological Answer : Modify the alumanyl core or ester side chains systematically:
  • Alumanyl substitutions : Introduce electron-withdrawing groups to reduce susceptibility to hydrolysis (e.g., fluorinated analogs) .
  • Branching effects : Synthesize iso-octadecanoate derivatives to disrupt crystallinity and improve melting profiles, as seen in for di(isooctadecanoic) acid diesters .
  • Computational modeling : Use DFT calculations to predict thermal decomposition thresholds and guide synthetic priorities .

Q. What strategies address challenges in detecting trace impurities of this compound in polymer matrices?

  • Methodological Answer : Adapt methods from ’s analysis of butyl octadecanoate migrants:
  • Extraction optimization : Use Soxhlet extraction with hexane:acetone (1:1) to recover >95% of ester residues .
  • Sensitivity enhancement : Employ GC-MS with selective ion monitoring (SIM) or HPLC-MS/MS for sub-ppm detection .
  • Matrix-matched calibration : Prepare standards in the same polymer base to correct for matrix effects .

Methodological Gaps and Recommendations

  • Data gaps : Critical properties (e.g., critical temperature, flash point) remain uncharacterized (). Prioritize experimental determination using ASTM/EU protocols .
  • Contradictions : Discrepancies in purity thresholds (e.g., vs. 14) highlight the need for harmonized analytical standards across labs.

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